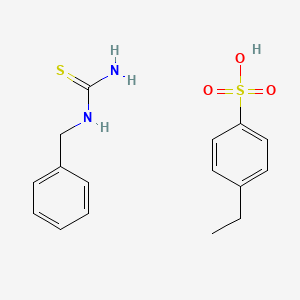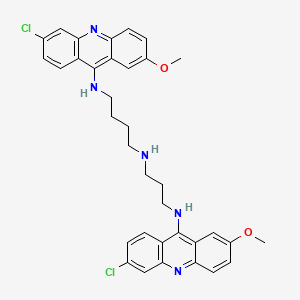
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-: is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes acridine moieties and a butanediamine backbone. Acridine derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivatives, which are then linked to the butanediamine backbone through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine moieties to dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various proteins, affecting their function and leading to cellular apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-aminopropyl)-
- 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-(dimethylamino)propyl)-
Uniqueness
Compared to similar compounds, 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- is unique due to its dual acridine moieties, which enhance its ability to interact with DNA and proteins. This dual functionality makes it a more potent agent in biological applications, particularly in anticancer research.
Properties
CAS No. |
57576-50-8 |
|---|---|
Molecular Formula |
C35H35Cl2N5O2 |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
N'-(6-chloro-2-methoxyacridin-9-yl)-N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C35H35Cl2N5O2/c1-43-24-8-12-30-28(20-24)34(26-10-6-22(36)18-32(26)41-30)39-16-4-3-14-38-15-5-17-40-35-27-11-7-23(37)19-33(27)42-31-13-9-25(44-2)21-29(31)35/h6-13,18-21,38H,3-5,14-17H2,1-2H3,(H,39,41)(H,40,42) |
InChI Key |
NBJPDHSQVFIEFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
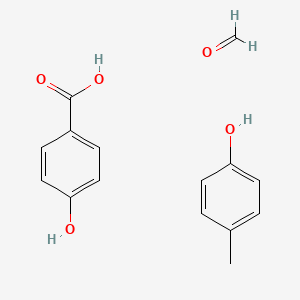
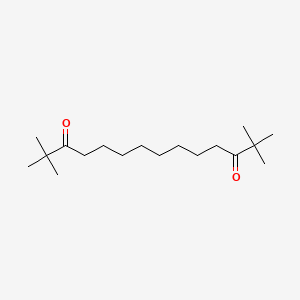



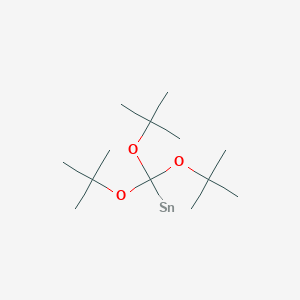
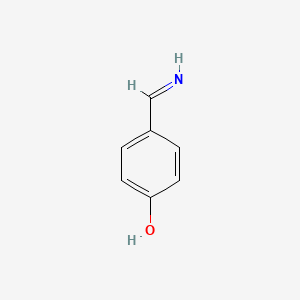

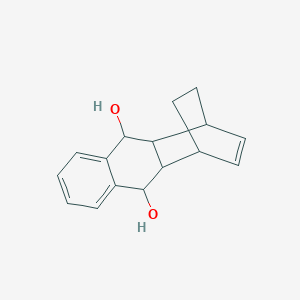

![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
